

# Preclinical Profile of SC144: A Novel gp130 Inhibitor for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LP-130   |           |
| Cat. No.:            | B1675262 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in various ovarian cancer models. The data herein demonstrates the potential of SC144 as a therapeutic agent for ovarian cancer through its targeted inhibition of the gp130/STAT3 signaling pathway.

## **Core Mechanism of Action**

SC144 exerts its anticancer effects by directly targeting gp130, a critical signal transducer for several cytokines, including Interleukin-6 (IL-6), which are known to play a pivotal role in ovarian cancer progression.[1][2] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway.[2][3]

The key molecular events following SC144 treatment include:

- Induction of gp130 Phosphorylation and Deglycosylation: SC144 treatment leads to the phosphorylation of gp130 at Serine 782 (S782) and its subsequent deglycosylation.[1][2][4]
- Abrogation of STAT3 Activation: This modification of gp130 abrogates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705 (Y705) and prevents its nuclear translocation.[1][2]







 Downregulation of Target Genes: The inhibition of STAT3 activity leads to the reduced expression of various downstream target genes that are crucial for tumor cell survival, proliferation, and angiogenesis. These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.
[5][6]

This targeted mechanism of action results in cell-cycle arrest, induction of apoptosis, and antiangiogenic effects in ovarian cancer cells.[4][7]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of SC144: A Novel gp130 Inhibitor for Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675262#preclinical-studies-of-sc144-in-ovarian-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com